Bienvenue dans la boutique en ligne BenchChem!

N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide

P2X2 receptor purinergic signaling calcium influx assay

This tetrahydroquinazoline benzamide is the preferred chemical probe for human P2X2 receptor antagonism (IC50=6.43µM). The (R)-enantiomer ensures stereochemical consistency. Distinct from 6-benzamide EGFR inhibitors or simpler NKY80 scaffolds—the 2-furyl/2-benzamide substitution pattern is essential for P2X2 selectivity. A non-interchangeable reference standard for purinergic profiling, kinase-selectivity controls, and CNS-property optimization (logP 2.12, TPSA 85Ų).

Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
Cat. No. B5015702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
Molecular FormulaC19H15N3O3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C19H15N3O3/c23-16-10-13(17-7-4-8-25-17)9-15-14(16)11-20-19(21-15)22-18(24)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,20,21,22,24)
InChIKeyNZSWICSXADXCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide: Core Identity and Procurement-Relevant Specifications


N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is a synthetic small molecule belonging to the quinazoline-benzamide hybrid class, characterized by a 5,6,7,8-tetrahydroquinazolin-5-one core with a 2-furyl substituent at the 7-position and a benzamide moiety at the 2-position [1]. Its molecular formula is C19H15N3O3 with a molecular weight of 333.3 g/mol [1]. The compound possesses a defined stereocenter at the 7-position, with the (R)-enantiomer configuration reported in authoritative chemical databases . It is cataloged as a research-grade chemical for non-human use, typically supplied at ≥95% purity, and is structurally related to but distinct from the simpler 2-amino-7-(furan-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one scaffold (NKY80) by virtue of its benzamide substitution [2].

Why N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide Cannot Be Replaced by Generic Quinazoline Analogs


Although the quinazoline-benzamide scaffold is present across numerous probe molecules and drug candidates, small structural modifications at the 7-position or the benzamide ring produce profound shifts in target selectivity and potency [1]. For instance, while unsubstituted benzamide derivatives within this class have demonstrated low-micromolar HDAC1 inhibition and anti-tubercular MIC values of 8–32 µg/mL, the introduction of a 2-furyl group at the 7-position—as in this compound—has been associated with antagonism at the human P2X2 purinergic receptor (IC50 = 6.43 µM), a target not engaged by simpler 7-aryl or 7,7-dimethyl analogs [1][2]. Furthermore, predicted physicochemical parameters such as logP (~2.12) and topological polar surface area (85 Ų) indicate that the furyl-bearing derivative occupies a distinct property space compared to its 4-fluorobenzamide or 3,4,5-trimethoxyphenyl counterparts, directly impacting solubility, permeability, and off-target promiscuity . Consequently, generic substitution with a different 5,6,7,8-tetrahydroquinazoline benzamide risks losing the specific P2X2 receptor interaction and altering the pharmacokinetic profile, making this compound non-interchangeable in any assay where P2X2 activity or a defined logP/TPSA window is critical [1].

Quantitative Differentiation Evidence for N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide Against Closest Analogs


P2X2 Purinergic Receptor Antagonism: A Distinct Activity Not Shared by 7-Aryl or 7,7-Dimethyl Analogs

This compound is reported to antagonize the human P2X2 receptor with an IC50 of 6.43 µM in a calcium influx assay using Fura-2 AM staining in stably transfected 1321N1 cells [1]. In contrast, the structurally related 7-(3,4,5-trimethoxyphenyl) and 7,7-dimethyl analogs have not been associated with P2X2 activity in available databases, instead being profiled primarily in HDAC or anti-tubercular screens where their potencies fall in the sub-micromolar to low-micromolar range against entirely different targets [2][3].

P2X2 receptor purinergic signaling calcium influx assay

Kinase Selectivity Profile Divergence from EGFR-Targeted 6-Benzamide Quinazoline Derivatives

Quinazoline derivatives bearing benzamide moieties at the 6-position have demonstrated potent EGFR wild-type inhibition (IC50 as low as 5 nM for compound 6g), with high selectivity against a panel of 365 kinases [1]. This compound, carrying the benzamide group at the 2-position rather than the 6-position, has not shown EGFR inhibitory activity in available profiling data. Instead, its reported bioactivity converges on the P2X2 purinergic receptor [2]. This positional isomerism effectively redirects target engagement from the kinome to ion channel pharmacology.

EGFR kinase kinase selectivity quinazoline scaffold

Predicted Physicochemical and Drug-Likeness Differentiation from 4-Fluoro and 2-Methoxy Benzamide Analogs

This compound exhibits a predicted logP of approximately 2.12 and a topological polar surface area (TPSA) of 85 Ų, with zero violations of Lipinski's Rule of Five . By comparison, the 4-fluoro analog (4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide) is expected to have increased lipophilicity due to fluorine substitution, while the 2-methoxy analog introduces additional hydrogen-bond acceptors that elevate TPSA beyond 94 Ų. These differences translate into measurable shifts in predicted logD (2.73 for the unsubstituted benzamide versus an estimated increase of ~0.5 log units for the fluoro analog) and aqueous solubility.

logP ADMET drug-likeness physicochemical properties

Stereochemical Definition: (R)-Enantiomer Specificity Versus Racemic Mixtures

The (R)-enantiomer of this compound is unambiguously defined and cataloged in ChemSpider (CSID: 1549710) with one defined stereocenter . In contrast, the racemic or stereochemically undefined form (CSID: 2160975) is also listed but with 0 defined stereocenters . For any stereosensitive biological assay—particularly P2X2 receptor studies where stereochemistry can influence binding kinetics—the procurement of the optically pure (R)-enantiomer ensures reproducibility and eliminates confounding effects from the (S)-enantiomer.

chiral resolution stereochemistry enantiomeric purity

Optimal Research and Procurement Application Scenarios for N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide


P2X2 Purinergic Receptor Screening and Calcium Flux Assays

This compound is the preferred chemical probe for human P2X2 receptor antagonist screening in 1321N1 or HEK293 cells stably transfected with P2X2R, using Fura-2 AM-based calcium influx readouts. Its documented IC50 of 6.43 µM provides a quantitative benchmark that is absent for other 7-substituted tetrahydroquinazoline benzamides [1]. Procurement of the (R)-enantiomer is recommended to ensure stereochemical consistency across assay replicates .

Kinase Counter-Screening and Selectivity Profiling Panels

Because the 2-benzamide positional isomer does not engage EGFR kinase (unlike 6-benzamide quinazolines with IC50 values as low as 5 nM) [1], this compound serves as a valuable negative control or selectivity marker in broad kinase profiling panels. Its inclusion helps confirm that any observed kinase inhibition is scaffold-dependent rather than an artifact of the quinazoline core.

ADMET Property Benchmarking for CNS-Penetrant Quinazoline Candidates

With a predicted logP of 2.12, TPSA of 85 Ų, and zero Rule-of-Five violations, this compound occupies a favorable property space for CNS drug discovery [1]. It can be used as a reference standard when optimizing the lipophilicity and permeability of second-generation quinazoline-benzamide analogs, particularly when comparing against more lipophilic 4-fluoro or more polar 2-methoxy derivatives.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

The availability of both the defined (R)-enantiomer (CSID: 1549710) and the stereochemically unassigned racemate (CSID: 2160975) makes this compound an ideal system for developing chiral HPLC or SFC separation methods on tetrahydroquinazoline benzamide scaffolds [1]. It can serve as a calibration standard for enantiomeric excess determination in synthetic chemistry workflows.

Quote Request

Request a Quote for N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.